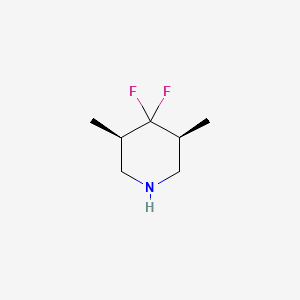

cis-3,5-Dimethyl-4,4-difluoropiperidine

Description

Structure

2D Structure

Properties

IUPAC Name |

(3R,5S)-4,4-difluoro-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRQFDWQZXHTCE-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](C1(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 3,5 Dimethyl 4,4 Difluoropiperidine and Its Precursors

Retrosynthetic Analysis of the cis-3,5-Dimethyl-4,4-difluoropiperidine Skeleton

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves imaginary "disconnections" of chemical bonds that correspond to known and reliable chemical reactions. amazonaws.com

For the cis-3,5-dimethylpiperidine (B12482) core, a primary and highly effective retrosynthetic disconnection involves breaking the C-C and C-H bonds formed during the reduction of a pyridine (B92270) ring. This points to 3,5-dimethylpyridine (B147111) (3,5-lutidine) as a logical and readily available starting material. The catalytic hydrogenation of substituted pyridines is a well-established method for producing piperidines, often with high stereoselectivity. nih.gov This approach is advantageous as it builds the core heterocyclic structure in a single, efficient step.

An alternative disconnection strategy involves breaking two carbon-nitrogen (C-N) bonds, which would deconstruct the ring into an acyclic precursor. This might involve a double alkylation of a primary amine or a reductive amination of a dicarbonyl compound. However, controlling the stereochemistry of the two methyl groups in such an approach is significantly more complex than the hydrogenation route. Therefore, the hydrogenation of 3,5-dimethylpyridine is considered the most strategically sound disconnection for forming the piperidine (B6355638) skeleton.

The introduction of the gem-difluoro group at the C-4 position is the most critical transformation. A logical retrosynthetic disconnection at this position involves replacing the two C-F bonds with a C=O double bond. This identifies a key intermediate: N-protected cis-3,5-dimethylpiperidin-4-one. This ketone precursor can be subjected to deoxofluorination to install the two fluorine atoms.

This two-step sequence—oxidation of the piperidine at C-4 followed by fluorination—is a common and effective strategy. The precursor, cis-3,5-dimethylpiperidine, can be oxidized to the corresponding piperidin-4-one. Subsequently, treatment with a specialized fluorinating agent can convert the ketone into the desired difluoride. This approach isolates the challenges of ring formation and fluorination into separate, manageable stages.

Development of Novel Synthetic Pathways to the Difluoropiperidine Core

Based on the retrosynthetic analysis, a multi-step pathway from 3,5-dimethylpyridine is the most viable route to synthesize this compound. This pathway leverages established reactions for both ring formation and fluorination.

A plausible synthetic sequence is outlined below:

Ring Formation: The synthesis begins with the catalytic hydrogenation of 3,5-dimethylpyridine. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring. The stereochemical outcome of this step is crucial for establishing the desired cis relationship between the two methyl groups.

Nitrogen Protection: The secondary amine of the resulting cis-3,5-dimethylpiperidine is typically protected to prevent unwanted side reactions in subsequent steps. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Ketone Formation: The N-protected piperidine is then oxidized at the C-4 position to yield N-protected cis-3,5-dimethylpiperidin-4-one. This transformation can be achieved using various oxidizing agents.

Geminal Difluorination: The key fluorination step involves treating the N-protected ketone with a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly used to convert carbonyls into gem-difluoro groups.

Deprotection: Finally, the nitrogen protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the target compound, this compound.

For a synthetic route to be practical, particularly for larger-scale production, each step must be optimized for yield, purity, and safety.

Hydrogenation: The choice of catalyst and reaction conditions for the hydrogenation of 3,5-dimethylpyridine directly impacts the diastereomeric ratio (cis:trans) and yield. Catalysts like rhodium, ruthenium, palladium, and platinum have been used for pyridine hydrogenation. nih.gov Optimization involves screening catalysts, solvents, hydrogen pressure, and temperature to maximize the formation of the cis isomer.

Fluorination: The deoxofluorination step is often the most challenging. The choice of fluorinating agent, solvent, and reaction temperature is critical. These reactions can be sensitive and require careful control to minimize the formation of byproducts and ensure a high yield of the desired difluorinated product.

The table below summarizes reaction parameters for key transformations based on analogous systems found in the literature.

| Step | Precursor | Reagent/Catalyst | Conditions | Product | Diastereomeric Ratio (d.r.) / Yield |

| Hydrogenation | 3,5-Dimethylpyridine | 10% Pd/C | H₂, Ethanol | 3,5-Dimethylpiperidine (B146706) | 70:30 (trans:cis) |

| Hydrogenation | 3,5-Dimethylpyridine | 10% PtO₂ | H₂, Acetic Acid | 3,5-Dimethylpiperidine | 60:40 (trans:cis) |

| Hydrogenation | Substituted Pyridine | [Rh(COD)Cl]₂, H-Bpin | Dioxane, H₂ | All-cis-piperidine | >99:1 (cis) |

| Fluorination | Cyclic Ketone | DAST | CH₂Cl₂ | gem-Difluoroalkane | Varies (often 50-80%) |

| Fluorination | Cyclic Ketone | Deoxofluor | Toluene | gem-Difluoroalkane | Varies (often higher yields than DAST) |

Data compiled from studies on similar substrate systems. nih.gov

Stereoselective Synthesis of the cis-3,5-Dimethyl Configuration

Achieving the correct relative stereochemistry of the two methyl groups at the C-3 and C-5 positions is a critical aspect of the synthesis. The most effective strategy for establishing the cis configuration is through the highly diastereoselective hydrogenation of the 3,5-dimethylpyridine precursor.

Recent advances have shown that specific catalytic systems can provide excellent stereocontrol. For instance, a dearomatization-hydrogenation (DAH) process using a rhodium(I) complex with pinacol (B44631) borane (B79455) has been shown to produce all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines with exceptional diastereoselectivity (d.r. >99:1). nih.govresearchgate.net While the substrate in this case is 3,5-dimethylpyridine, the principles of catalyst-directed hydrogenation apply. The catalyst coordinates to one face of the pyridine ring, and the subsequent delivery of hydrogen atoms occurs from that same face, resulting in the formation of the cis product. nih.gov This method avoids the need for tedious separation of stereoisomers that often results from less selective reduction methods.

Diastereoselective Approaches to Methyl Group Installation

The cornerstone of synthesizing the target compound is the stereocontrolled formation of the cis-3,5-dimethylpiperidine framework. A primary challenge is to install the two methyl groups on the piperidine ring with a cis relationship. A common route to 3,5-dimethylpiperidine involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). google.com This method, however, often yields a mixture of cis and trans diastereomers. google.com The diastereomeric ratio is highly dependent on the catalyst, solvent, and reaction conditions. For instance, certain catalysts may favor the formation of the cis isomer, which is the desired precursor for the target molecule.

An alternative strategy involves the construction of the piperidine ring from acyclic precursors where the stereocenters are set prior to or during cyclization. One such approach is the Dieckmann condensation of a suitably substituted amino diester, followed by decarboxylation to yield a 4-piperidone (B1582916). Subsequent diastereoselective alkylation can then establish the desired cis-dimethyl stereochemistry.

A reliable procedure for obtaining a diastereomerically pure cis-isomer involves preparing a mixture of dimethyl 1-benzyl-cis- and trans-piperidine-3,5-dicarboxylate, which can then be converted into the pure cis-isomer. scilit.com This cis-dicarboxylate serves as a versatile intermediate that can be transformed into cis-3,5-dimethyl-4-piperidone, the immediate precursor for the difluorination step. The hydrogenation of disubstituted pyridines, followed by N-protection, is a known method to diastereoselectively deliver cis-substituted piperidines. whiterose.ac.uknih.gov

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Diastereoselectivity Outcome | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Ethanol, RT | Often yields a mixture of isomers; can favor trans in some cases. | nih.gov |

| Platinum(IV) oxide (PtO₂) | H₂, Acetic Acid, RT | Can provide good yields of cis-isomers. | whiterose.ac.uk |

| Rhodium on Carbon (Rh/C) | H₂, Water, 80°C | Effective for hydrogenation in aqueous media. | organic-chemistry.org |

Chiral Auxiliary or Catalyst-Mediated Methods for Stereocontrol

Achieving enantiocontrol in the synthesis of the cis-3,5-dimethylpiperidine core is crucial for accessing enantiomerically pure final products. This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. For example, the cyclocondensation of a racemic γ-substituted δ-oxoester with a chiral amine, such as (R)-phenylglycinol, can proceed through a dynamic kinetic resolution to afford chiral nonracemic lactams. These lactams are valuable precursors that can be converted into enantiopure cis-3,5-disubstituted piperidines. nih.gov After establishing the desired stereochemistry, the auxiliary is cleaved and can often be recovered for reuse.

Asymmetric catalysis offers a more atom-economical approach to stereocontrol. Various catalytic systems have been developed for the enantioselective synthesis of substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction, for instance, can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to chiral piperidines. organic-chemistry.org Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides a pathway to chiral 2,3-cis-disubstituted piperidines. nih.gov Enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of a mixture of cis- and trans-3,5-piperidine diols can efficiently yield the cis-(3R,5S)-diacetate with excellent diastereoselectivity, providing a route to enantiopure 3,5-disubstituted piperidines. acs.orgacs.orgnih.gov

Difluorination Strategies at the Piperidine C-4 Position

The introduction of the gem-difluoro group at the C-4 position is a critical transformation, typically accomplished by the fluorination of a corresponding ketone precursor, cis-3,5-dimethyl-4-piperidone. Both electrophilic and nucleophilic fluorination methods can be considered for this conversion.

Electrophilic Difluorination Techniques Utilizing Fluorinating Reagents

Electrophilic fluorination involves the reaction of an enol or enolate derivative of the ketone with an electrophilic fluorine source (a source of "F⁺"). The reaction generally requires a two-step process for gem-difluorination: an initial α-fluorination followed by a second fluorination. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). The strategy would involve the formation of an enolate or silyl (B83357) enol ether from cis-3,5-dimethyl-4-piperidone, followed by treatment with the electrophilic fluorine source. Achieving difluorination can be challenging and may require harsh conditions or a two-step sequence involving isolation of the monofluorinated intermediate.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structure | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, relatively stable. |

Nucleophilic Difluorination Methodologies via Fluorine-Containing Building Blocks

Nucleophilic difluorination is a more direct and widely used method for converting a carbonyl group to a gem-difluoromethylene group. This transformation employs deoxofluorinating reagents that replace the carbonyl oxygen with two fluorine atoms. The reaction proceeds by attack of the carbonyl oxygen on the reagent, followed by intramolecular delivery of fluoride (B91410) and subsequent elimination.

Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly used for this purpose. organic-synthesis.comsci-hub.se The reaction involves treating the precursor, N-protected cis-3,5-dimethyl-4-piperidone, with an excess of DAST or Deoxofluor in an inert solvent like dichloromethane. These reagents are effective for the geminal fluorination of various ketones. researchgate.net Another reagent, DMPU/HF, has been reported as an effective nucleophilic fluorination reagent for synthesizing substituted 4-fluoropiperidines via a fluoro-Prins reaction and could potentially be adapted for gem-difluorination. nih.gov

Table 3: Comparison of Nucleophilic Deoxofluorinating Reagents

| Reagent Name | Acronym/Abbreviation | Key Features | Reference |

|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Widely used, but thermally unstable (can detonate >90 °C). | sci-hub.se |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxofluor | More thermally stable and often gives higher yields than DAST. | organic-synthesis.comsci-hub.se |

Green Chemistry Approaches to Piperidine Ring Formation and Fluorination

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is an important consideration for developing sustainable and environmentally benign processes. dovepress.com Key areas of focus include the use of safer solvents, reducing energy consumption, and improving atom economy.

Solvent-Free or Aqueous Reaction Conditions

Significant progress has been made in utilizing water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. The formation of the piperidine ring, a key step in the synthesis of the precursor, can be achieved under green conditions. For example, the catalytic hydrogenation of substituted pyridines to piperidines has been successfully demonstrated in water. organic-chemistry.orgnih.gov This approach avoids the use of volatile organic solvents.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often in aqueous or solvent-free conditions. The cyclocondensation of alkyl dihalides with primary amines to form nitrogen-containing heterocycles, including piperidines, can be performed efficiently under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org While the fluorination steps with reagents like DAST or Deoxofluor typically require anhydrous organic solvents due to their reactivity with water, the early-stage synthesis of the piperidine core offers opportunities for implementing greener methodologies. organic-synthesis.com

Catalytic and Atom-Economical Processes

The synthesis of complex heterocyclic structures such as this compound is increasingly guided by the principles of green and sustainable chemistry. Central to this approach are the development of catalytic and atom-economical processes, which maximize the incorporation of reactant atoms into the final product while minimizing waste. The most prominent and well-established atom-economical step in the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.

Catalytic Hydrogenation for the Piperidine Core Synthesis

The foundational 3,5-dimethylpiperidine scaffold is efficiently synthesized via the catalytic hydrogenation of 3,5-dimethylpyridine, also known as 3,5-lutidine. rsc.org This process is a classic example of an atom-economical reaction, where molecular hydrogen (H₂) is added across the aromatic ring, with the only theoretical byproduct being none. The choice of catalyst and reaction conditions is critical for controlling the reaction's efficiency and, crucially, the diastereoselectivity to favor the desired cis isomer. rsc.org

Heterogeneous catalysts are predominantly used for this transformation, offering advantages in terms of separation, recovery, and reusability. Ruthenium and rhodium-based catalysts have demonstrated high efficacy in the hydrogenation of substituted pyridines. rsc.orgrsc.orgresearchgate.net

Ruthenium-Based Catalysis: Ruthenium supported on carbon (Ru/C) is a widely employed catalyst for the hydrogenation of 3,5-dimethylpyridine. researchgate.net Studies have shown that factors such as catalyst preparation and reaction parameters (temperature and pressure) significantly influence the yield and isomeric ratio of the resulting 3,5-dimethylpiperidine. researchgate.net Continuous flow processes using trickle bed reactors have also been explored to enhance efficiency and stability for industrial-scale production. researchgate.net The hydrogenation over supported ruthenium nanoparticles generally proceeds with high cis-diastereoselectivity. rsc.org

Rhodium-Based Catalysis: Rhodium catalysts, particularly rhodium oxide (Rh₂O₃) and rhodium on carbon (Rh/C), are also highly active for the hydrogenation of functionalized and multi-substituted pyridines under mild conditions. rsc.orgresearchgate.net Research has shown that Rh₂O₃ can effectively reduce various unprotected pyridines at low hydrogen pressure (5 bar) and moderate temperature (40 °C). rsc.orgresearchgate.net For multi-substituted pyridines, these conditions predominantly yield the cis-piperidine product, which is the expected outcome for heterogeneous arene hydrogenation. rsc.org

The table below summarizes representative findings for the catalytic hydrogenation of dimethylpyridines.

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Outcome / Key Finding | Reference |

|---|---|---|---|---|---|---|

| Rh₂O₃ (0.5 mol%) | 2,6-Dimethylpyridine (Lutidine) | 5 | 40 | Trifluoroethanol (TFE) | >99% conversion to cis-piperidine. | rsc.org |

| Rh₂O₃ (0.5 mol%) | 2,4-Dimethylpyridine | 5 | 40 | Trifluoroethanol (TFE) | High conversion, major product is cis-piperidine. | rsc.org |

| Ru/C | 3,5-Dimethylpyridine | N/A | N/A | N/A | Effective for hydrogenation; catalyst performance depends on Ru distribution and electronic state. | researchgate.net |

| Palladium on Carbon (10%) | 3,5-Dimethylpyridine | N/A | N/A | N/A | Produces a mixture of isomers, with the trans form favored over the cis. | |

| Nickel Ruthenium Rhodium Carbon Composite | 3,5-Dimethylpyridine | N/A | N/A | Tetrahydrofuran (THF) | Produces a cis:trans ratio of approximately 85:15. | google.com |

Catalytic Approaches Toward Fluorination

Following the synthesis of the piperidine core, the introduction of the 4,4-difluoro moiety would logically proceed from a 3,5-dimethyl-4-piperidone precursor. The conversion of a ketone (C=O) to a geminal difluoride (CF₂) group using purely catalytic and atom-economical methods is a significant contemporary challenge in organic synthesis. While many established methods rely on stoichiometric fluorinating agents such as diethylaminosulfur trifluoride (DAST), which have poor atom economy, research into catalytic alternatives is an active field.

Organocatalysis has emerged as a powerful tool for enantioselective fluorination, particularly for the α-fluorination of ketones to introduce a single fluorine atom adjacent to the carbonyl group. princeton.edu However, the direct, catalytic conversion of the carbonyl itself is less developed. Recent advances in photocatalysis have shown promise for directed C–H fluorination and for the synthesis of gem-difluoroalkenes from ketone derivatives, but these methods are highly specific and not yet generalized for the synthesis of saturated gem-difluoro compounds from simple ketones. chemrxiv.orgrsc.org The development of a truly catalytic, atom-economical process for the gem-difluorination of a piperidone precursor remains a key objective for future research.

Advanced Spectroscopic and Spectrometric Investigations of Cis 3,5 Dimethyl 4,4 Difluoropiperidine Conformations and Dynamics

Conformational Analysis using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for investigating the three-dimensional structure and dynamics of fluorinated piperidines in solution. nih.gov The piperidine (B6355638) ring is known to predominantly adopt a chair conformation to minimize torsional and steric strain. For cis-3,5-Dimethyl-4,4-difluoropiperidine, this chair form is the expected ground-state conformation.

The piperidine ring undergoes rapid conformational inversion between two chair forms at room temperature. This process, known as ring flipping, proceeds through higher-energy twist-boat and boat intermediates. The energy barrier to this inversion is influenced by the nature and position of substituents.

Table 1: Estimated Energy Barriers for Ring Interconversion

| Compound | Interconversion Pathway | Estimated Activation Energy (ΔG‡) |

|---|---|---|

| Piperidine | Chair-Boat-Chair | ~10.5 kcal/mol |

| This compound | Chair-Boat-Chair | ~12-15 kcal/mol (estimated) |

Note: Data for the target compound is an estimation based on structurally similar substituted rings.

The cis configuration dictates that the two methyl groups reside on the same face of the piperidine ring. In a stable chair conformation, this forces one methyl group into an axial position and the other into an equatorial position. The stereochemistry and conformational details can be unequivocally assigned using a combination of coupling constant analysis and through-space Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments.

Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. In a chair conformation, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons (dihedral angle ~180°), while smaller couplings (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions (dihedral angles ~60°). Analysis of the proton signals for the H-3 and H-5 methines would allow for the assignment of the axial or equatorial orientation of the attached methyl groups.

NOE/ROE Data: NOE and ROE experiments detect protons that are close in space (< 5 Å). For the predicted diequatorial chair conformation of the protons at C3 and C5, strong NOE correlations would be expected between the axial proton at C3 and the axial proton at C5. Furthermore, the axial methyl group would show NOE correlations to the other axial protons on the same face of the ring (e.g., at C2 and C6), while the equatorial methyl group would show correlations to its neighboring equatorial and axial protons.

Table 2: Expected Diagnostic NMR Correlations for Stereochemical Assignment

| Interaction Type | Expected Result for Chair Conformation | Implication |

|---|---|---|

| ³J(Hax, Hax) | Large (~10-13 Hz) | Confirms axial-axial relationship of protons. |

| ³J(Hax, Heq) / ³J(Heq, Heq) | Small (~2-5 Hz) | Confirms axial-equatorial or equatorial-equatorial relationships. |

| NOE (H3-ax ↔ H5-ax) | Strong correlation | Confirms cis relationship and chair conformation. |

| NOE (Axial-CH₃ ↔ Axial-H at C2/C6) | Strong correlation | Confirms axial orientation of one methyl group. |

Note: This table represents predicted correlations for the dominant chair conformer.

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion, which spans over 800 ppm. wikipedia.org The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.

In this compound, the two fluorine atoms at the C4 position are diastereotopic. This means that even with rapid chair-chair interconversion, they are chemically non-equivalent because one is cis to the two methyl groups while the other is trans. In a static chair conformation, one fluorine would be in an axial orientation and the other equatorial. These two environments would give rise to two distinct signals in the ¹⁹F NMR spectrum. These signals would appear as a pair of doublets due to the large geminal fluorine-fluorine coupling (²JFF), which is typically in the range of 230-250 Hz for gem-difluoro groups on a cyclohexane (B81311) or piperidine ring. The precise chemical shifts provide insight into the electronic effects of the neighboring nitrogen atom and methyl groups. ucsb.edu

Vibrational Spectroscopy for Probing Molecular Architecture (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ljmu.ac.uk These methods are complementary and can be used to identify functional groups and gain insight into molecular structure and bonding.

The vibrational spectrum of this compound is expected to be complex, but several characteristic bands can be predicted. The most prominent features would arise from the C-F, N-H, and C-H bonds, as well as from the piperidine ring itself.

C-F Vibrations: The C-F stretching modes are typically very strong in the IR spectrum and appear in the 1000-1200 cm⁻¹ region. Due to the presence of two C-F bonds on the same carbon, symmetric and asymmetric stretching vibrations are expected.

N-H Vibrations: The N-H stretching vibration of the secondary amine is expected as a moderate-to-weak band around 3300-3350 cm⁻¹. The N-H bending (scissoring) mode typically appears near 1600 cm⁻¹.

C-H Vibrations: C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending and scissoring modes are expected between 1350 and 1470 cm⁻¹.

Piperidine Ring Modes: The piperidine ring exhibits several "breathing" and deformation modes that are characteristic of the six-membered ring structure. These typically appear in the fingerprint region (below 1500 cm⁻¹) and can be observed in both IR and Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3350 | Medium | Weak |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Strong |

| N-H Bend | 1590 - 1650 | Medium | Weak |

| C-H Bend | 1350 - 1470 | Medium-Strong | Medium |

| C-F Stretch (asymmetric) | 1100 - 1200 | Very Strong | Weak |

| C-F Stretch (symmetric) | 1000 - 1100 | Strong | Medium |

| Piperidine Ring Modes | 800 - 1200 | Medium-Strong | Medium-Strong |

Note: Frequencies and intensities are estimates based on data from analogous compounds.

The N-H group of the piperidine ring can act as a hydrogen bond donor, while the nitrogen lone pair and the fluorine atoms can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), strong intermolecular N-H···N hydrogen bonds are expected, which would lead to a significant broadening and shifting of the N-H stretching band to a lower frequency (e.g., 3250-3310 cm⁻¹) in the IR spectrum.

Intramolecular Hydrogen Bonding: The possibility of a weak intramolecular N-H···F hydrogen bond exists. nih.gov The formation of such a bond would depend on the specific conformation of the ring and the resulting N···F distance and N-H-F angle. If present, this interaction would cause a small downward shift in the N-H stretching frequency. This could be investigated by comparing the IR spectrum in a non-polar solvent at high dilution (to minimize intermolecular bonding) with the spectrum in the gas phase or in a proton-accepting solvent. The presence of the electron-withdrawing fluorine atoms may slightly increase the acidity of the N-H proton, potentially strengthening its hydrogen bonding capability compared to a non-fluorinated piperidine.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Insights

Detailed experimental data from high-resolution mass spectrometry and tandem mass spectrometry for this compound is not present in the accessible scientific literature. Such studies would be essential for confirming the elemental composition and elucidating the fragmentation pathways of the molecule.

High-Resolution Mass Spectrometry for Precise Elemental Composition Beyond Identification

Specific high-resolution mass spectrometry data for this compound, which would provide precise mass measurements to confirm its elemental composition of C7H13F2N, has not been publicly reported.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis

There is no available information on the tandem mass spectrometry (MS/MS) of this compound. This type of analysis would be necessary to understand the compound's fragmentation patterns and gain insights into its structural characteristics.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals no published crystal structure for this compound. This information is crucial for a definitive determination of its three-dimensional structure in the solid state.

Analysis of Crystal Packing and Intermolecular Forces in the Crystalline Lattice

Without a determined crystal structure, an analysis of the crystal packing and intermolecular forces for this compound cannot be conducted.

Precise Geometric Parameters, Bond Lengths, and Bond Angle Analysis

The precise geometric parameters, including bond lengths and bond angles, for this compound have not been determined as no X-ray crystallography data is publicly available.

Reactivity and Chemical Transformations of Cis 3,5 Dimethyl 4,4 Difluoropiperidine

Functional Group Interconversions and Derivatization Strategies

The primary sites for synthetic modification on the cis-3,5-dimethyl-4,4-difluoropiperidine scaffold are the piperidine (B6355638) nitrogen and, to a lesser extent, the methyl groups.

Reactions at the Piperidine Nitrogen Atom (N-alkylation, N-acylation, N-protection)

The nitrogen atom in the piperidine ring behaves as a typical secondary amine, capable of undergoing a variety of standard derivatization reactions. However, the strong inductive electron-withdrawing effect of the adjacent gem-difluoro group at the C-4 position reduces the basicity and nucleophilicity of the nitrogen atom compared to its non-fluorinated counterpart, 3,5-dimethylpiperidine (B146706). nih.gov This electronic influence may necessitate more forcing reaction conditions or longer reaction times to achieve complete conversion.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via an SN2 mechanism and are often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: Acylation of the piperidine nitrogen is readily achievable using acylating agents like acid chlorides or anhydrides. These reactions are generally faster than alkylations and are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid generated.

N-Protection: For multi-step syntheses, the secondary amine can be protected with common nitrogen protecting groups. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. Common examples include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and the benzyloxycarbonyl (Cbz) group, installed with benzyl (B1604629) chloroformate.

| Transformation | Reagent Example | Product Type | Notes |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methylated piperidine | Reaction may be slower due to reduced nucleophilicity. |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetylated piperidine | Generally efficient, forms a stable amide. |

| N-Sulfonylation | Tosyl chloride (TsCl) | N-Sulfonamide | Forms a robust sulfonamide, often used for protection. |

| N-Protection (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc protected piperidine | Common protection, removed under acidic conditions. |

| N-Protection (Cbz) | Benzyl chloroformate (CbzCl) | N-Cbz protected piperidine | Stable protection, removed by hydrogenolysis. |

Transformations of the Methyl Substituents

The methyl groups at the C-3 and C-5 positions are relatively unreactive, typical of alkyl groups on a saturated carbocyclic ring. Transformations require harsh conditions and often utilize free-radical pathways, which can suffer from a lack of selectivity. wikipedia.orgmasterorganicchemistry.com

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the methyl groups could undergo halogenation with reagents like N-bromosuccinimide (NBS) to introduce a halogen atom. This would yield a halomethyl derivative, which could serve as a handle for further nucleophilic substitution reactions. However, achieving selectivity between the methyl groups and other C-H bonds on the ring can be challenging. wikipedia.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the methyl groups to carboxylic acids. researchgate.net However, these harsh conditions may also lead to the degradation of the piperidine ring itself, limiting the synthetic utility of such transformations. Milder, more selective methods, such as those employing iodine in DMSO (Kornblum oxidation), have been used for the oxidation of methyl groups on azaarenes, though their applicability to saturated systems like piperidine is less straightforward. researchgate.net

Reactions Involving the Difluorinated Carbon Center (C-4) and Adjacent Atoms

The gem-difluoro group at C-4 is the most distinctive feature of the molecule. This group is chemically robust and significantly influences the reactivity of its immediate surroundings.

Nucleophilic Substitution Reactions Adjacent to Fluorine Atoms

Direct nucleophilic substitution at the carbons bearing the methyl groups (C-3 and C-5) is highly unlikely. These are sp³-hybridized carbon atoms with no activating groups, and the presence of the fluorine atoms does not create a pathway for typical SN1 or SN2 reactions. The C-F bonds themselves are exceptionally strong, and the fluorine atoms are poor leaving groups. Unlike α-haloketones, where the carbonyl group activates the adjacent carbon to nucleophilic attack, the CF₂ group does not confer similar reactivity. libretexts.org The primary role of the CF₂ group is steric and electronic, rather than enabling substitution at adjacent positions.

Potential for Defluorination or Fluorine Exchange Reactions under Specific Conditions

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the gem-difluoro group highly resistant to cleavage.

Defluorination: The removal of fluorine atoms, or hydrodefluorination, is a challenging transformation that requires specific and often harsh conditions. It is generally not a facile process. Literature on the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines sometimes reports hydrodefluorination as an undesired side reaction, indicating that certain heterogeneous catalysts (e.g., palladium) under hydrogen pressure can mediate this process. nih.govnih.gov Reactions with strong reducing agents, such as alkali metals in liquid ammonia (B1221849) (Birch reduction conditions) or complex metal hydrides, might also effect defluorination, but such methods would likely lack selectivity and could lead to the reduction of other parts of the molecule or ring cleavage.

Fluorine Exchange: Isotopic or elemental fluorine exchange at a saturated gem-difluoro center is extremely rare. Such a reaction would likely require the use of a very strong Lewis acid to coordinate to one of the fluorine atoms and facilitate its departure as part of a complex anion, a process that is energetically unfavorable.

Ring-Opening and Rearrangement Reactions of the Piperidine Skeleton

The saturated piperidine ring is thermodynamically stable and generally resistant to ring-opening or rearrangement reactions under normal conditions. Such transformations typically require the presence of specific functional groups that can facilitate cleavage or rearrangement pathways, or the application of high energy through thermal or photochemical methods.

Ring-Opening: N-substituted piperidines can undergo ring-opening through various methods. For instance, reaction with chloroformates can lead to the formation of 4-chlorobutyl carbamates in related systems. researchgate.net Oxidative cleavage of the piperidine ring is also possible, for example, through photooxidation, which can convert N-substituted piperidines into acyclic aminoaldehydes. researchgate.net However, these reactions are characteristic of the N-substituted piperidine core rather than being specifically induced by the dimethyl or difluoro substituents.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound would primarily involve reactions at the nitrogen atom (e.g., N-alkylation, N-acylation) or potentially at the carbon atoms adjacent to the nitrogen (C2 and C6). The outcome of these reactions is heavily influenced by the electronic effects of the fluorine atoms and the steric effects of the methyl groups.

Influence of Fluorine Atoms on Reaction Pathways and Site Selectivity

The two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect (-I effect) that is transmitted through the sigma bonds of the piperidine ring. This has several significant consequences for the molecule's reactivity.

Reduced Basicity and Nucleophilicity of Nitrogen: The CF2 group withdraws electron density from the entire ring, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair of electrons, making the amine less basic and less nucleophilic compared to non-fluorinated 3,5-dimethylpiperidine. Consequently, reactions involving the nitrogen atom, such as N-alkylation or N-acylation, would be expected to proceed more slowly.

Increased Acidity of C-H Bonds: The inductive effect of the CF2 group increases the acidity of the protons on the adjacent C3 and C5 carbons. While this effect is less pronounced than for protons alpha to a carbonyl group, it could influence base-mediated reactions at these sites.

Blocking of C4 Position: The gem-difluoro group effectively blocks the C4 position from metabolic oxidation, a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. rsc.org

Influence on Adjacent Radical Stability: In hypothetical radical reactions, the CF2 group would influence the stability of a radical formed at an adjacent position. This could affect the regioselectivity of reactions such as radical halogenation.

The table below summarizes the expected electronic influence of the gem-difluoro group on various positions of the piperidine ring.

| Position | Electronic Effect of CF₂ Group | Predicted Impact on Reactivity |

|---|---|---|

| N1 (Nitrogen) | Electron-withdrawing (-I) | Decreased basicity and nucleophilicity. Slower rates for N-alkylation and N-acylation. |

| C2 / C6 | Electron-withdrawing (-I) | Slight increase in C-H acidity. Minor deactivation towards electrophilic attack. |

| C3 / C5 | Strong electron-withdrawing (-I) | Significant increase in C-H acidity, making deprotonation more feasible. |

| C4 | Site of substitution | Position is sterically hindered and electronically deactivated; resistant to oxidation. |

Computational and Theoretical Studies on Cis 3,5 Dimethyl 4,4 Difluoropiperidine

Conformational Landscapes and Energy Profiles

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Understanding the conformational landscape of cis-3,5-Dimethyl-4,4-difluoropiperidine is therefore of significant interest.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model fluxional processes such as ring inversion and the rotation of substituents. An MD simulation of this compound in a solvent box (e.g., water) would reveal the accessible conformations and the timescales of transitions between them. This approach has been used to study other cyclic amines to understand their interactions in biological systems. nih.govox.ac.uk

The simulation would likely show the piperidine (B6355638) ring predominantly in a chair conformation, with fluctuations and occasional inversions to a twist-boat or boat conformation. The trajectories would also provide information on the rotational freedom of the methyl groups.

A Potential Energy Surface (PES) scan is a computational technique where the energy of a molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle. For this compound, a PES scan of the ring's dihedral angles would map out the energy profile of the chair-to-chair inversion pathway, identifying the transition states (e.g., half-chair, boat) and their corresponding energy barriers.

Similarly, PES scans for the rotation around the C-C bonds connecting the methyl groups to the ring would quantify the rotational barriers. This information is crucial for understanding the molecule's flexibility and the relative populations of different rotamers at a given temperature.

Table 2: Estimated Energy Barriers for Conformational Changes in Piperidine Systems

| Process | Typical Energy Barrier (kcal/mol) | Method of Determination |

|---|---|---|

| Piperidine Ring Inversion | ~10-11 | Experimental (NMR) and Computational |

These are typical values for piperidine systems; specific values for the target molecule may vary due to the influence of the difluoro and dimethyl substitutions.

Analysis of the Fluorine gauche Effect and its Stereoelectronic Impact

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent substituents in a gauche relationship (dihedral angle of ~60°) is more stable than the anti conformation (180°), contrary to what would be expected from sterics alone. wikipedia.org This effect is particularly pronounced when fluorine is involved.

In this compound, the key interactions to consider are those involving the fluorine atoms and the nitrogen atom of the piperidine ring. The fluorine gauche effect is often explained by hyperconjugation, where there is a stabilizing donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in a gauche arrangement.

The presence of the gem-difluoro group at the 4-position creates a complex stereoelectronic environment. While a classic F-C-C-N gauche effect might be considered, the orientation of the C-F bonds relative to the nitrogen lone pair and C-N bonds is critical. Computational studies on fluorinated piperidines have revealed that hyperconjugative interactions, along with charge-dipole interactions, play a significant role in dictating conformational preferences, often leading to a surprising preference for axial fluorine atoms. researchgate.netnih.gov An analysis of the Natural Bond Orbitals (NBO) from a quantum chemical calculation would be necessary to quantify the specific hyperconjugative interactions (e.g., σC-H → σC-F, σC-C → σC-F) that stabilize the ground state conformation of this compound. These interactions, combined with electrostatic and steric effects, would ultimately determine the molecule's preferred three-dimensional structure.

Orbital Interactions and Hyperconjugation in the Fluorinated Piperidine Ring

The presence of the gem-difluoro group at the C4 position of the piperidine ring introduces significant electronic effects that play a crucial role in the molecule's structure and reactivity. One of the key interactions is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the case of this compound, several types of hyperconjugative interactions are at play.

Specifically, the anti-periplanar arrangement of a C-H or C-C bond with respect to a C-F bond allows for σC-H/C-C → σ*C-F hyperconjugation. This interaction donates electron density from the carbon-hydrogen or carbon-carbon bonding orbital into the antibonding orbital of the carbon-fluorine bond. Such delocalization can lead to a slight elongation of the C-F bond and a shortening of the C-H or C-C bond. These interactions are highly dependent on the conformation of the piperidine ring and the relative stereochemistry of the substituents.

Furthermore, the nitrogen lone pair can participate in hyperconjugative interactions with the antibonding orbitals of the C-F bonds (nN → σ*C-F). The efficiency of this overlap is contingent on the orientation of the lone pair, which is influenced by the ring conformation and the inversion barrier at the nitrogen atom.

Electrostatic and Steric Contributions to Conformational Preferences and Stability

The conformational landscape of this compound is primarily governed by a delicate balance of electrostatic and steric effects. The piperidine ring can adopt several conformations, with the chair form being the most stable. In this conformation, the methyl groups at the C3 and C5 positions can occupy either axial or equatorial positions.

Computational studies on similar 4,4-difluorocyclohexane systems have shown that the gem-difluoro group can influence the preference for axial or equatorial positioning of other substituents. The anomeric effect, a type of stereoelectronic effect, can also play a role, where the lone pair on the nitrogen atom interacts with the antibonding orbital of an adjacent axial C-F bond, potentially stabilizing a particular conformation.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Calculated NMR Chemical Shifts, Coupling Constants, and Anisotropy Effects

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NMR spectroscopic parameters of molecules like this compound. The calculated chemical shifts for 1H, 13C, and 19F nuclei can provide valuable insights into the electronic environment of each atom.

The presence of the electronegative fluorine atoms is expected to have a significant deshielding effect on the neighboring protons and carbons, leading to downfield chemical shifts. The magnitude of this effect is dependent on the distance and orientation of the nuclei with respect to the fluorine atoms. The anisotropy effect of the C-F bonds can also influence the chemical shifts of nearby protons.

Spin-spin coupling constants (J-couplings) are also predictable through computational calculations. The vicinal 3JHH coupling constants are particularly useful for determining the dihedral angles between adjacent protons and thus deducing the ring conformation. The geminal 2JFF and vicinal 3JHF coupling constants are characteristic features of fluorinated organic molecules and can provide further structural information.

Below is a table of predicted NMR chemical shifts and coupling constants for a plausible chair conformation of this compound, based on computational models.

| Atom | Predicted Chemical Shift (ppm) | Coupling Constant | Predicted Value (Hz) |

| H2 (ax) | 2.8 - 3.2 | 2JH2ax,H2eq | -12.0 to -14.0 |

| H2 (eq) | 3.0 - 3.4 | 3JH2ax,H3ax | 10.0 to 13.0 |

| H3 (ax) | 1.8 - 2.2 | 3JH2eq,H3ax | 3.0 to 5.0 |

| H5 (ax) | 1.8 - 2.2 | 3JH3ax,CH3 | 6.5 to 7.5 |

| H6 (ax) | 2.8 - 3.2 | 3JH5ax,H6ax | 10.0 to 13.0 |

| H6 (eq) | 3.0 - 3.4 | 3JH5ax,H6eq | 3.0 to 5.0 |

| CH3 | 0.9 - 1.2 | 3JH,F | 15.0 to 25.0 |

| C2 | 50 - 55 | 2JC,F | 20.0 to 30.0 |

| C3 | 35 - 40 | 1JC,F | 240 to 260 |

| C4 | 120 - 125 (t) | ||

| C5 | 35 - 40 | ||

| C6 | 50 - 55 | ||

| CH3 | 15 - 20 | ||

| F | -90 to -110 |

Note: These are estimated values based on computational models of similar structures and are subject to variation depending on the specific computational method and basis set used. The 't' for C4 indicates a triplet due to coupling with two fluorine atoms.

Predicted Vibrational Frequencies and Intensities for IR and Raman Spectra

The vibrational frequencies and intensities for the infrared (IR) and Raman spectra of this compound can also be predicted computationally. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the structure of the molecule.

The most characteristic vibrational modes are expected to be the C-F stretching frequencies, which typically appear in the region of 1000-1200 cm-1 in the IR spectrum. The symmetric and asymmetric stretching modes of the CF2 group will likely give rise to strong absorptions. The C-H stretching vibrations of the methyl groups and the piperidine ring are expected in the 2800-3000 cm-1 region.

The Raman spectrum is expected to be complementary to the IR spectrum. The symmetric C-F stretching mode may be more intense in the Raman spectrum. Other characteristic bands would include the ring breathing modes and various bending and deformation modes.

A table of predicted key vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm-1) | Predicted IR Intensity | Predicted Raman Intensity |

| C-H Stretch (CH3) | 2950 - 3000 | Medium | Medium |

| C-H Stretch (Ring) | 2850 - 2950 | Medium | Medium |

| C-N Stretch | 1150 - 1250 | Medium-Strong | Weak |

| C-F Asymmetric Stretch | 1100 - 1200 | Strong | Medium |

| C-F Symmetric Stretch | 1050 - 1150 | Medium | Strong |

| Ring Deformation | 800 - 1000 | Medium | Medium |

| C-C Stretch | 900 - 1100 | Medium | Medium |

Mechanistic Studies of Key Reactions and Transformations

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides a powerful avenue for investigating the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus elucidate the reaction pathway.

For example, the N-alkylation or N-acylation of the piperidine nitrogen is a common transformation. Computational studies can be employed to model the reaction pathway, characterizing the structure and energy of the transition state. The role of the fluorine atoms in influencing the nucleophilicity of the nitrogen and the stability of the transition state can be assessed.

Furthermore, reactions involving the removal of a proton from the carbon atoms adjacent to the nitrogen or the fluorinated carbon can be studied. The acidity of these protons will be influenced by the inductive effects of the fluorine atoms and the nitrogen. Computational modeling can predict the pKa values and explore the mechanisms of subsequent reactions of the resulting carbanions or enamines. The characterization of transition states for such reactions would involve locating the saddle point on the potential energy surface and analyzing its vibrational frequencies to confirm it is a true transition state.

Advanced Applications of Cis 3,5 Dimethyl 4,4 Difluoropiperidine As a Chemical Building Block and Scaffold

Potential in Materials Science and Polymer Chemistry

Research is available for structurally related but distinct compounds, such as cis-3,5-difluoropiperidine and 3,5-dimethylpiperidine (B146706). For instance, studies on cis-3,5-difluoropiperidine demonstrate its utility in creating fluorinated analogues of phosphoramidite (B1245037) ligands like PipPhos. Similarly, the non-fluorinated scaffold, 3,5-dimethylpiperidine, is utilized in the synthesis of polymers, agrochemicals, and pharmaceuticals.

However, extrapolating these findings to cis-3,5-Dimethyl-4,4-difluoropiperidine would be speculative. The unique substitution pattern of the target compound—containing both geminal difluorination at the 4-position and cis-dimethyl groups at the 3- and 5-positions—would significantly influence its steric and electronic properties, and thus its reactivity and applications, making direct comparisons to simpler analogues unreliable.

Due to the absence of specific data for "this compound" in the requested advanced applications, it is not possible to generate the detailed, scientifically accurate article as outlined. Further research and publication in this specific area would be required to populate the requested sections.

Incorporation into Functional Polymers and Monomers with Enhanced Properties

The this compound moiety can be integrated into monomer units and subsequently polymerized to create functional polymers with improved properties. The presence of fluorine atoms is known to significantly influence the physical and chemical characteristics of polymers, such as thermal stability, chemical resistance, and solubility. The rigid, chair-like conformation of the piperidine (B6355638) ring, coupled with the bulky methyl and polar difluoro groups, can disrupt polymer chain packing, thereby modifying properties like crystallinity and processability.

Research into related fluorinated heterocycles has demonstrated their utility in creating specialty plastics and additives. For instance, the strategic inclusion of fluorinated groups into polyimide backbones has been shown to enhance thermal stability, mechanical strength, and solubility. rsc.org The this compound scaffold can be functionalized, for example, at the nitrogen atom, to create novel diamine or diol monomers. These monomers can then be used in polycondensation reactions to produce a new class of fluorinated polyimides, polyamides, or polyesters. The resulting polymers are anticipated to exhibit a combination of desirable traits derived from the fluorinated piperidine unit.

Table 1: Anticipated Property Enhancements in Polymers Incorporating this compound

| Property | Enhancement Mechanism | Potential Application |

| Thermal Stability | High bond energy of C-F bonds. | High-performance plastics for aerospace and automotive industries. |

| Chemical Resistance | Steric shielding and inertness of C-F bonds. | Coatings and linings for chemically harsh environments. |

| Solubility | Disruption of chain packing by bulky, non-planar structure. | Improved processability for advanced material fabrication. rsc.org |

| Hydrophobicity | Presence of multiple fluorine atoms. | Water-repellent surfaces and moisture-resistant insulators. |

| Gas Permeability | Increased fractional free volume due to inefficient chain packing. | Membranes for gas separation and purification. |

Design of Novel Fluorinated Materials with Tunable Dielectric or Optical Properties

The this compound unit is an excellent candidate for designing materials with tunable dielectric properties. By incorporating this building block into polymers like polyimides, it is possible to lower the material's dielectric constant and dielectric loss. rsc.orgrsc.org The fluorine content and the free volume within the polymer matrix can be controlled by varying the concentration of the fluorinated monomer during polymerization. Studies on various fluorinated polyimides have shown a clear correlation between increased fluorine content and improved dielectric properties, with dielectric constants as low as 2.28 being reported. rsc.orgmdpi.com Materials derived from this compound are expected to exhibit stable dielectric performance over a wide range of frequencies and temperatures. davidpublisher.com

In addition to dielectric properties, the introduction of this fluorinated scaffold can also influence the optical properties of materials. The disruption of polymer chain packing can lead to reduced intermolecular interactions and charge-transfer complex formation, resulting in materials with high optical transparency and low color. mdpi.com This makes them potentially suitable for applications in optical films, flexible displays, and other optoelectronic devices.

Table 2: Dielectric Properties of Representative Fluorinated Polyimides

| Polymer Type | Fluorine Content | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |

| Fluorinated PI Film | Varies | 2.36–2.52 @ 1 MHz | Not Specified | rsc.org |

| PI-E2CF3 | High | 2.74 @ 10 GHz | 0.00338 @ 10 GHz | rsc.org |

| FAPI-0 | Low | 3.25 @ 10 GHz | ~0.0045 @ 10 GHz | mdpi.com |

| FAPI-100 | High | 2.68 @ 10 GHz | ~0.0045 @ 10 GHz | mdpi.com |

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules bound together by non-covalent interactions. The specific stereochemical and electronic features of this compound make it a compelling scaffold for designing molecules capable of molecular recognition and self-assembly.

Recognition of Ions or Small Molecules through Hydrogen Bonding and Fluorine-Mediated Interactions

The this compound structure possesses distinct features for engaging in specific non-covalent interactions. The secondary amine (N-H) group is a classic hydrogen bond donor and acceptor. When protonated, it becomes a strong hydrogen bond donor, capable of forming stabilizing charge-dipole interactions with anions or polar molecules. researchgate.netresearchgate.net

Furthermore, the gem-difluoro group at the 4-position introduces highly polarized C-F bonds. These can participate in a range of fluorine-mediated interactions, including anion-dipole, ion-quadrupole, and hydrogen bonds to the fluorine atoms. The conformational preference of fluorinated piperidines is significantly influenced by electrostatic interactions and hyperconjugation. researchgate.netresearchgate.net For instance, the axial orientation of fluorine atoms in some piperidinium (B107235) cations is stabilized by a potent C-F···N+ charge-dipole interaction. researchgate.netfigshare.com This inherent conformational control can be exploited to create pre-organized cavities in larger host molecules, enhancing binding affinity and selectivity for specific guest ions or small molecules. The interplay between traditional hydrogen bonding from the N-H group and these weaker, yet significant, fluorine-mediated interactions could allow for the development of highly selective receptors.

Self-Assembly Processes Involving the Piperidine Moiety for Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov The structure of this compound is inherently amphiphilic, possessing both polar (N-H, C-F bonds) and non-polar (methyl groups, aliphatic backbone) regions. This "Janus face" character, noted in related compounds like cis-3,5-difluoropiperidine, can drive self-assembly in solution. researchgate.net

Depending on the solvent environment and any additional functional groups attached to the piperidine ring, these molecules could assemble into a variety of nanostructures, such as micelles, vesicles, fibers, or tubes. nih.gov The assembly process would be directed by a combination of forces:

Hydrogen Bonding: The N-H group can form intermolecular hydrogen bond networks, a primary driving force in many self-assembling peptide and heterocyclic systems. nih.govresearchgate.net

Hydrophobic Interactions: The methyl groups and the hydrocarbon portion of the ring can associate in aqueous media to minimize contact with water, driving the aggregation process. mdpi.com

Dipole-Dipole Interactions: The polarized C-F bonds can create localized dipole moments that influence the packing and orientation of molecules within the assembled nanostructure.

By modifying the piperidine scaffold—for instance, by attaching long alkyl chains or peptide sequences—it is possible to program the self-assembly process to create functional nanomaterials. These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. nih.gov

Conclusion and Future Research Directions for Cis 3,5 Dimethyl 4,4 Difluoropiperidine

Summary of Key Synthetic Achievements and Mechanistic Insights

While a dedicated synthesis for cis-3,5-dimethyl-4,4-difluoropiperidine has not been extensively reported, its construction can be envisioned through established synthetic strategies for fluorinated and substituted piperidines. The key challenges lie in the stereocontrolled introduction of the cis-3,5-dimethyl groups and the geminal difluorination at the C4 position.

One plausible and efficient approach involves the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor, 3,5-dimethyl-4-pyridone. This method is advantageous for its potential to establish the cis stereochemistry of the methyl groups in a single step. whiterose.ac.uk The subsequent geminal difluorination of the resulting 4-piperidone (B1582916) is a critical transformation.

Table 1: Proposed Synthetic Strategies for this compound

| Step | Reaction | Reagents and Conditions | Mechanistic Considerations |

| 1 | Hydrogenation | H₂, PtO₂ or Rh/C catalyst | The catalyst surface guides the hydrogenation to favor the formation of the cis-diastereomer. whiterose.ac.uk |

| 2 | Geminal Difluorination | Diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents | The reaction proceeds through the formation of an intermediate that is subsequently attacked by fluoride (B91410) ions. rsc.orgacs.org |

Mechanistically, the stereoselectivity of the hydrogenation is often controlled by the adsorption of the pyridine ring onto the catalyst surface, leading to the delivery of hydrogen from the same face. The geminal difluorination of the ketone at the C4 position can be achieved using various modern fluorinating reagents. rsc.org

An alternative strategy could involve the construction of the piperidine (B6355638) ring from acyclic precursors, allowing for the sequential introduction of the required substituents. However, such methods often require more steps and careful control of stereochemistry at each stage.

Unexplored Reactivity Profiles and Derivatization Opportunities

The reactivity of this compound is expected to be dominated by the secondary amine, which serves as a versatile handle for derivatization. The presence of the electron-withdrawing gem-difluoro group at the C4 position is likely to decrease the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa can be a valuable asset in the design of bioactive molecules. tandfonline.com

Potential Derivatization Reactions:

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

N-Acylation and Sulfonylation: Formation of amides and sulfonamides are standard transformations that can be used to introduce further functional groups or to modulate the electronic properties of the nitrogen atom. acs.org

Coupling Reactions: The nitrogen atom can participate in various metal-catalyzed cross-coupling reactions, providing access to a diverse array of complex derivatives.

The fluorine atoms themselves are generally unreactive under typical synthetic conditions, providing a stable scaffold. The C-H bonds of the methyl groups and the piperidine ring are also relatively inert, although advanced C-H activation methodologies could potentially offer pathways for further functionalization.

Advancements in Asymmetric Synthesis and Stereocontrol of Analogues

While this compound itself is an achiral molecule due to its plane of symmetry, the introduction of additional substituents or the synthesis of analogues with different substitution patterns could lead to chiral molecules. The development of asymmetric syntheses for such analogues is a crucial area for future research.

Several strategies can be envisioned for the asymmetric synthesis of fluorinated piperidine analogues:

Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of prochiral pyridine precursors could provide enantiomerically enriched piperidines. nih.gov

Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to the nitrogen atom could direct the stereochemical outcome of subsequent reactions, followed by the removal of the auxiliary.

Enzymatic Resolutions: Enzymes could be employed to selectively resolve racemic mixtures of fluorinated piperidine intermediates.

These approaches have been successfully applied to the synthesis of other substituted piperidines and could likely be adapted for the creation of a library of chiral, fluorinated piperidine building blocks. nih.govresearchgate.net

Prospects for Further Theoretical and Computational Investigations into Fluorine Effects

The conformational behavior of fluorinated piperidines is a subject of intense research, as the introduction of fluorine can have profound effects on the three-dimensional structure of the ring. nih.govd-nb.info These effects are primarily governed by stereoelectronic interactions, such as the gauche effect and charge-dipole interactions. beilstein-journals.orgresearchgate.net

In the case of this compound, computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for understanding its conformational preferences. Key areas for investigation would include:

Ring Conformation: Determining the preferred chair or boat conformation of the piperidine ring and the energetic barriers between different conformers.

Axial vs. Equatorial Preferences: Investigating the orientation of the methyl groups and the influence of the gem-difluoro group on their conformational preferences.

Fluorine Gauche Effects: Analyzing the dihedral angles between the fluorine atoms and the substituents on adjacent carbons to identify any stabilizing or destabilizing gauche interactions. beilstein-journals.org

Electrostatic Potential: Mapping the electrostatic potential surface of the molecule to predict its intermolecular interactions and potential binding modes with biological targets.

Table 2: Key Stereoelectronic Effects of Fluorine in Piperidines

| Effect | Description | Predicted Influence on this compound |

| Gauche Effect | The tendency of electronegative substituents on adjacent carbons to adopt a gauche conformation. | May influence the torsional angles around the C3-C4 and C4-C5 bonds. |

| Charge-Dipole Interactions | Electrostatic interactions between the partial negative charge on fluorine and a nearby positive charge (e.g., a protonated nitrogen). | Could become significant in the protonated form of the molecule, influencing its conformation in acidic environments. nih.gov |

| Hyperconjugation | The donation of electron density from a C-H or C-C σ-bonding orbital to an adjacent C-F σ*-antibonding orbital. | Can contribute to the stabilization of certain conformations. researchgate.net |

Such theoretical studies would provide crucial insights into the structure-property relationships of this molecule and guide the design of future derivatives with specific conformational properties.

Broader Impact on Fluorine Chemistry, Heterocyclic Synthesis, and Advanced Materials Development

The development of synthetic routes to and a deeper understanding of molecules like this compound will have a significant impact on several scientific fields.

Fluorine Chemistry: This molecule represents a novel, fluorinated building block that can be used to expand the toolbox of synthetic chemists. The exploration of its synthesis and reactivity will contribute to the broader field of organofluorine chemistry. tandfonline.com

Heterocyclic Synthesis: The challenges associated with the stereocontrolled synthesis of this polysubstituted heterocycle will drive the development of new synthetic methodologies. chim.itrsc.org

Medicinal Chemistry: Fluorinated piperidines are privileged scaffolds in drug discovery. nih.gov The unique combination of substituents in this compound could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. tandfonline.com

Advanced Materials: Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. plastic-products.comwikipedia.org While this specific molecule is not a polymer, it could serve as a monomer or an additive in the creation of novel fluorinated materials with tailored properties for applications in electronics, aerospace, and biomedical devices. researchgate.netnih.gov

Q & A

Q. What role does this compound play in modulating biological target selectivity?

- Methodological Answer :

- Molecular docking : Screen against protein databases (PDB) to identify binding poses.

- SAR studies : Synthesize analogs with varied fluorine/methyl positions and assay against enzymes (e.g., kinases, GPCRs).

- Free-energy perturbation (FEP) : Quantify binding affinity changes due to fluorination or steric effects .

Data Contradiction Analysis

- Example : Conflicting NMR and X-ray data may arise from dynamic effects (e.g., ring puckering). Resolve via variable-temperature NMR or high-pressure crystallography .

- Example : Discrepant yields in synthetic procedures often stem from trace moisture; rigorously dry solvents and reagents under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.